Home > Products > Screening Compounds P93267 > cis-(Oxalatodiammine)platinum(II)
cis-(Oxalatodiammine)platinum(II) - 41349-15-9

cis-(Oxalatodiammine)platinum(II)

Catalog Number: EVT-3198150
CAS Number: 41349-15-9
Molecular Formula: C2H6N2O4Pt
Molecular Weight: 317.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-(Oxalatodiammine)platinum(II) is a platinum-based coordination compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This compound is characterized by its unique ligand arrangement, which includes oxalate and diamine ligands coordinated to a platinum(II) center. The structural configuration of this compound plays a significant role in its biological activity and stability.

Source

The synthesis and characterization of cis-(Oxalatodiammine)platinum(II) have been reported in various scientific studies, highlighting its potential therapeutic applications. Notably, research has focused on the synthesis of platinum(II) complexes and their interactions with biological molecules, particularly deoxyribonucleic acid (DNA) .

Classification

Cis-(Oxalatodiammine)platinum(II) belongs to the class of platinum(II) complexes, which are often used in cancer therapy. These compounds are known for their ability to form covalent bonds with DNA, leading to cellular apoptosis. The classification of this compound can be further detailed based on its ligands and coordination geometry.

Synthesis Analysis

Methods

The synthesis of cis-(Oxalatodiammine)platinum(II) typically involves the reaction of platinum(II) salts, such as potassium tetrachloroplatinate(II), with oxalic acid and a suitable diamine ligand. The general method includes:

  1. Preparation of Platinum(II) Salt: Dissolving potassium tetrachloroplatinate(II) in water.
  2. Addition of Ligands: Introducing oxalic acid and a diamine (e.g., ethylenediamine) to the solution.
  3. Reaction Conditions: The mixture is stirred at room temperature or heated gently to facilitate complex formation.
  4. Isolation of Product: The resulting complex is precipitated out by adjusting the pH or through solvent evaporation, followed by filtration and drying .

Technical Details

The yield and purity of the synthesized compound can be assessed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. For example, the characteristic peaks in the nuclear magnetic resonance spectra can confirm the presence of the oxalate and diamine ligands .

Molecular Structure Analysis

Structure

Cis-(Oxalatodiammine)platinum(II) exhibits a square planar geometry typical for platinum(II) complexes. The oxalate ligand coordinates through its carboxylate groups, while the diamine ligand occupies the remaining coordination sites.

Data

  • Molecular Formula: C₈H₁₂N₂O₄Pt
  • Molar Mass: Approximately 411.31 g/mol
  • Bond Angles: The angles between ligands around the platinum center are approximately 90° due to the square planar arrangement.
Chemical Reactions Analysis

Reactions

Cis-(Oxalatodiammine)platinum(II) can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, the complex can hydrolyze, leading to the release of ligands and formation of reactive platinum species.
  2. DNA Binding: The activated form of this compound can bind to DNA nucleobases, forming cross-links that disrupt replication processes .
  3. Reduction Reactions: Under certain conditions, this compound can be reduced to form more reactive platinum species that exhibit enhanced cytotoxicity against cancer cells .

Technical Details

The kinetics of these reactions can vary based on pH, temperature, and the presence of competing ligands or biomolecules.

Mechanism of Action

Process

The mechanism through which cis-(Oxalatodiammine)platinum(II) exerts its anticancer effects primarily involves:

  1. Cellular Uptake: The complex enters cancer cells through passive diffusion or active transport mechanisms.
  2. Activation: Once inside, it undergoes hydrolysis to form reactive species that can bind to DNA.
  3. DNA Cross-linking: The binding leads to intrastrand cross-links between adjacent guanine bases on DNA, which distorts the helical structure and inhibits replication and transcription processes.
  4. Induction of Apoptosis: This disruption triggers cellular stress responses, ultimately leading to programmed cell death .

Data

Studies have shown that cis-(Oxalatodiammine)platinum(II) exhibits IC₅₀ values indicative of its potency against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Melting Point: Decomposes upon heating above 215°C.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under neutral pH but can hydrolyze under acidic or basic conditions.
  • Reactivity: Reacts with nucleophiles such as thiols and amines; forms stable adducts with DNA.
Applications

Scientific Uses

Cis-(Oxalatodiammine)platinum(II) is primarily researched for its potential applications in cancer therapy due to its ability to induce DNA damage in malignant cells. Its analogs are being explored for:

  • Development as novel anticancer agents with reduced side effects compared to traditional platinum drugs like cisplatin.
  • Investigating mechanisms of drug resistance in cancer treatment.
  • Designing targeted delivery systems for enhanced therapeutic efficacy .
Synthetic Methodologies and Coordination Chemistry

Ligand Substitution Strategies for Oxalato Complexation

Oxalate functions as a chelate ligand occupying two coordination sites in the platinum(II) square-planar geometry. Its incorporation leverages the kinetic inertness conferred by ring closure, significantly slowing hydrolysis compared to monodentate leaving groups like chloride (Cl⁻). This inertness is quantified by hydrolysis rates: oxalate-based complexes exhibit hydrolysis constants (k~hyd~) orders of magnitude lower than cisplatin. For instance, carboplatin ([Pt(NH₃)₂(CBDCA)], CBDCA = 1,1-cyclobutanedicarboxylato) hydrolyzes nearly twice as slowly as cisplatin, translating to reduced off-target binding and lower toxicity profiles [1] [3].

The synthesis of cis-[Pt(NH₃)₂(ox)] typically employs direct anion metathesis using a reactive cis-diammineplatinum(II) precursor and a soluble oxalate salt (e.g., K₂ox, Na₂ox). Common precursors include:

  • cis-[Pt(NH₃)₂I₂] (synthesized via Dhara's method)
  • cis-[Pt(NH₃)₂(H₂O)₂]²⁺ (the diaqua ion)
  • cis-[Pt(NH₃)₂(NO₃)₂]

The reaction proceeds via associative substitution, where the oxalate displaces labile ligands (I⁻, H₂O, NO₃⁻). Chelation is often facilitated in aqueous solution at moderate temperatures (40-60°C). Crucially, the steric bulk and charge delocalization within the oxalate ligand influence the complex's solubility and reactivity profile. Compared to bulkier dicarboxylates like 1,1-cyclobutanedicarboxylate (CBDCA) or benzylmalonate (bzmal), oxalate offers minimal steric hindrance but high charge density, impacting both synthesis kinetics and biological interactions [3].

Table 1: Key Properties of Dicarboxylate Leaving Groups in Platinum(II) Complexes

Leaving Group (X)FormulaChelate Ring SizeRelative Hydrolysis RateSteric BulkCommon Precursor Used
Oxalate (ox)⁻O₂C-CO₂⁻5-memberedLowLowcis-[Pt(NH₃)₂I₂], cis-[Pt(NH₃)₂(H₂O)₂]²⁺
Malonate (mal)⁻O₂C-CH₂-CO₂⁻6-memberedLow-ModerateLowcis-[Pt(NH₃)₂I₂]
1,1-CBDCA⁻O₂C-C₄H₆-CO₂⁻6-memberedVery LowModeratecis-[Pt(NH₃)₂I₂]
Benzylmalonate (bzmal)⁻O₂C-CH(C₇H₇)-CO₂⁻6-memberedModerateHighcis-[Pt(NH₃)₂I₂]

Dhara's Method Adaptations for Diammineplatinum(II) Precursors

The classical Dhara's method, developed for cisplatin synthesis, provides the foundational route for generating high-purity cis-diammine intermediates essential for oxalate complexation [1]. This method avoids the formation of the undesired trans isomer or Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) common in direct ammoniation of K₂[PtCl₄]. The standard Dhara protocol involves:

  • Halogenation: K₂[PtCl₄] + 4KI → K₂[PtI₄] + 4KCl
  • Ammonolysis: K₂[PtI₄] + 2NH₃ → cis-[Pt(NH₃)₂I₂] + 2KI
  • Silver Activation: cis-[Pt(NH₃)₂I₂] + 2AgNO₃ → cis-Pt(NH₃)₂(H₂O)₂₂ + 2AgI↓
  • Anion Exchange: cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + 2Cl⁻ → cis-[Pt(NH₃)₂Cl₂] (Cisplatin)

For cis-oxalato complexes, Step 4 is modified:

The high trans effect of iodide (I⁻) in the [PtI₄]²⁻ intermediate ensures exclusive formation of the cis-[Pt(NH₃)₂I₂] isomer. Subsequent Ag⁺ treatment quantitatively removes I⁻, generating the highly reactive diaqua species. This species readily undergoes ligand substitution with oxalate²⁻. The reaction is typically monitored by 195Pt NMR spectroscopy, showing distinct shifts for the diaqua intermediate (δ ≈ -2000 to -2100 ppm) and the final oxalato product (δ ≈ -2100 to -2200 ppm) [1] [3]. Adaptations involve using solvents like DMF or water-alcohol mixtures for less soluble amines or dicarboxylates. Purification is achieved via recrystallization from water or dilute nitric acid.

Optical Resolution Techniques for Chiral Analogues

While cis-[Pt(NH₃)₂(ox)] itself is achiral, its most therapeutically significant analogue, oxaliplatin ([Pt(R,R-dach)(ox)]), incorporates the chiral 1,2-diaminocyclohexane (dach) carrier ligand. The (R,R) and (S,S) enantiomers of dach exhibit distinct biological activities, necessitating optical resolution during synthesis [3] [5]. Key techniques include:

  • Diastereomeric Salt Formation: The racemic dach is reacted with a chiral resolving agent, commonly D- or L-tartaric acid. The resulting diastereomeric salts (e.g., (R,R)-dach·D-tartrate and (S,S)-dach·D-tartrate) exhibit different solubilities in solvents like water/ethanol mixtures, allowing separation via fractional crystallization. The resolved dach enantiomer is then liberated by base treatment.
  • Chiral Chromatography: Preparative-scale HPLC or GC using chiral stationary phases (e.g., cyclodextrin-based, Pirkle-type) directly separates racemic dach or its derivatives. This method is highly effective but often costlier for large-scale production.
  • Enzymatic Resolution: Employing enantioselective enzymes (e.g., acylases, lipases) to differentially modify one dach enantiomer over the other.

Once resolved, the (R,R)-dach ligand is coordinated to platinum using Dhara's method adapted for diamine ligands:

  • K₂[PtCl₄] + 2KI → K₂[PtI₄]
  • K₂[PtI₄] + (R,R)-dach → cis-[Pt(R,R)-dach)I₂]
  • cis-[Pt(R,R)-dach)I₂] + 2AgNO₃ → cis-Pt(R,R)-dach)(H₂O)₂
  • cis-Pt(R,R)-dach)(H₂O)₂₂ + K₂ox → cis-[Pt(R,R)-dach)(ox)] (Oxaliplatin)

The lipophilicity and spatial orientation of the dach ligand profoundly influence cellular uptake and DNA adduct formation compared to ammine ligands, explaining oxaliplatin's ability to overcome cisplatin resistance [3] [5].

Table 2: Characteristics of Platinum(II) Oxalato Complexes with Chiral Diamines

Diamine Ligand (Am₂)ConfigurationRelative LipophilicityImpact on DNA Adduct StructureCellular Uptake vs. Ammine
Ethylenediamine (en)N/A (Achiral)LowSimilar to cisplatinSimilar
(R,R)-1,2-DACHR,RHighDistinct bending/distortionEnhanced
(S,S)-1,2-DACHS,SHighSimilar to R,R adductEnhanced (but different activity profile)
Tetramethylenediamine (temed)N/A (Achiral)ModerateLess studiedModerate increase

Trans Effect Principles in Leaving Group Manipulation

The synthesis of cis-diammine/diamine platinum(II) precursors relies critically on the trans effect series, governing the kinetics and stereochemistry of ligand substitution reactions. The trans effect describes the kinetic labilization of ligands trans to a particular ligand during associative substitution. The approximate order is:CN⁻ ≈ CO ≈ C₂H₄ > H⁻ ≈ PR₃ > CH₃⁻ > SC(NH₂)₂ ≈ I⁻ ≈ NO₂⁻ ≈ SCN⁻ > Br⁻ > Cl⁻ > Py ≈ NH₃ ≈ H₂O > OH⁻ > F⁻

This principle is exploited strategically:

  • Iodide vs. Chloride in Precursor Synthesis: In Dhara's method, converting [PtCl₄]²⁻ to [PtI₄]²⁻ is crucial. The strong trans effect of I⁻ ensures that during ammonolysis, the first NH₃ substitutes trans to I⁻, forming [Pt(NH₃)I₃]⁻. The second NH₃ then substitutes preferentially trans to another I⁻ (not trans to the newly bound NH₃, which has a low trans effect), yielding exclusively the desired cis-[Pt(NH₃)₂I₂]. If Cl⁻ were used ([PtCl₄]²⁻), the lower trans effect of Cl⁻ allows significant substitution trans to the first NH₃ ligand, forming the trans isomer as a contaminant [1].
  • Aquation and Oxalate Binding: In the diaqua intermediate cis-[Pt(Am)₂(H₂O)₂]²⁺, the trans effect of H₂O is very low. However, the high trans directing power of the ammine ligands (Am) positions the H₂O ligands trans to them. During oxalate binding, the low trans effect of H₂O allows the oxalate to attack the Pt center associatively, displacing the H₂O ligands. The chelate effect drives the rapid ring closure.
  • Leaving Group Lability: Within dicarboxylates themselves, the trans effect influences the lability of the Pt-O bond if the ring opens. However, the chelate effect renders oxalate highly inert. For monodentate carboxylates (e.g., acetate), the trans effect of the carboxylate O is moderate, impacting substitution rates trans to it.

Understanding the trans effect allows precise control over precursor synthesis, ensuring high isomeric purity critical for the subsequent formation of well-defined oxalato complexes like cis-[Pt(NH₃)₂(ox)] and its derivatives [1] [3].

Properties

CAS Number

41349-15-9

Product Name

cis-(Oxalatodiammine)platinum(II)

IUPAC Name

azanide;oxalic acid;platinum(2+)

Molecular Formula

C2H6N2O4Pt

Molecular Weight

317.16 g/mol

InChI

InChI=1S/C2H2O4.2H2N.Pt/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;2*-1;+2

InChI Key

LEAMURMBTFQRNZ-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2]

Canonical SMILES

C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.